(6,7-Dimethoxyquinolin-4-yl) trifluoromethanesulfonate is a chemical compound with significant potential in medicinal chemistry and biological research. It is categorized as an organofluorine compound and a quinoline derivative, which are known for their diverse biological activities. The compound is primarily recognized for its role as an ester of trifluoromethanesulfonic acid and 6,7-dimethoxyquinoline, making it a valuable building block in the synthesis of various pharmaceuticals.
The compound can be synthesized from its precursors, including 6,7-dimethoxyquinoline and trifluoromethanesulfonic acid. It is commercially available through various chemical suppliers and has been referenced in multiple scientific studies for its applications in drug development and as a research tool.
The synthesis of (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxyquinoline with trifluoromethanesulfonic acid. This reaction can be carried out under controlled conditions to ensure high yield and purity.
The molecular structure of (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate features a quinoline ring system substituted at the 6 and 7 positions with methoxy groups. The trifluoromethanesulfonate group is attached to the nitrogen atom of the quinoline.
(6,7-Dimethoxyquinolin-4-yl) trifluoromethanesulfonate can undergo several types of chemical reactions:
The mechanism by which (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate exerts its biological effects is primarily through inhibition of specific protein kinases involved in cancer progression. As a multi-targeted tyrosine kinase inhibitor, it interferes with signaling pathways that regulate cell proliferation and survival.
(6,7-Dimethoxyquinolin-4-yl) trifluoromethanesulfonate has several important applications:
The 6,7-dimethoxyquinolin-4-yl scaffold emerged as a privileged structure in kinase inhibitor development through systematic derivatization of natural quinoline alkaloids. The trifluoromethanesulfonate (triflate) ester, specifically (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate, represents a critical synthetic intermediate that enables nucleophilic substitution at the C4 position. This reactivity was first leveraged in the synthesis of cabozantinib (Cometriq®), an FDA-approved multikinase inhibitor for advanced renal cell carcinoma and medullary thyroid cancer [1] [4]. The triflate group acts as a superior leaving group compared to halogens, facilitating efficient C–N bond formation with diverse aniline derivatives under milder conditions. This synthetic versatility accelerated the exploration of structure-activity relationships (SAR), particularly for c-Met kinase inhibition, leading to compounds with nanomolar potency [8]. The scaffold’s historical significance lies in its transition from a synthetic building block to a cornerstone of targeted cancer therapy, enabling rapid generation of chemically diverse kinase inhibitors.
Table 1: Evolution of the 6,7-Dimethoxyquinolin-4-yl Scaffold in Drug Discovery
Year | Development Milestone | Significance |
---|---|---|
Pre-2010 | Identification of quinoline core in kinase inhibition | Foundation for rational drug design targeting ATP-binding sites |
2012 | FDA approval of cabozantinib | Clinical validation of 4-anilinoquinoline scaffold in oncology |
Post-2013 | Triflate intermediate utilization | Enabled high-throughput synthesis of analogs for SAR exploration |
2018+ | Structural diversification with benzimidazole | Achieved sub-30 nM c-Met inhibition (e.g., compound 12n) [8] |
(6,7-Dimethoxyquinolin-4-yl) trifluoromethanesulfonate serves as a pivotal precursor for antimalarial compounds targeting Plasmodium falciparum kinases (Pf kinases). Derivatives synthesized from this intermediate demonstrate potent inhibition of essential plasmodial kinases, including:
Table 2: Protozoan Kinase Inhibition by Quinoline-Based Derivatives
Protein Kinase | Biological Function | Inhibitor Example | Inhibitory Activity |
---|---|---|---|
PfPKG | Regulates secretory organelle discharge & egress | Imidazopyridazine-quinoline hybrids | IC₅₀: 0.007–0.18 µM [7] |
PfPI4K | Controls phosphatidylinositol metabolism | MMV652103 | PvPI4K IC₅₀: 0.0008 µM [7] |
PfPK5 | Cell cycle progression | Purfalcamine analogs | IC₅₀: 17 nM |
Computational studies reveal that 4-anilinoquinolines bind PfPKG’s hydrophobic pocket adjacent to the ATP-binding site, exploiting a unique allosteric cleft formed by the N- and C-terminal helices [2] [9]. This binding impedes cGMP-induced conformational activation, disrupting parasite development at multiple lifecycle stages. Phenotypic screening of kinase-focused libraries containing quinoline derivatives further confirms their efficacy against blood-stage P. falciparum, validating Pf kinases as druggable targets [10].
The 6,7-dimethoxyquinolin-4-yl core demonstrates remarkable target promiscuity, enabling therapeutic applications across divergent disease contexts through strategic structural modifications:
FLT3/AXL Targeting: Derivatives suppress signaling in acute myeloid leukemia and sarcomas by inhibiting FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase [1].
Antiparasitic Applications:
Table 3: Human Kinase Targets Modulated by Quinoline-4-yl Derivatives
Kinase Target | Therapeutic Area | Clinical Compound | Key Structural Features |
---|---|---|---|
c-Met | Gastric/Lung cancers | Cabozantinib | 4-(4-Fluorophenylanilino); Phenethyl ether |
VEGFR2 | Renal cell carcinoma | Foretinib | 4-(3,4-Dimethoxyanilino); Terminal morpholine |
RET | Medullary thyroid cancer | Cabozantinib | 6,7-Dimethoxy; Trifluoromethyl benzimidazole |
AXL | Sarcoma | BMS-777607 | 4-(1H-Indazol-5-yloxy); Piperidine carboxamide |
The scaffold’s adaptability stems from three modifiable regions:
Recent synthetic advances employ multicomponent reactions (MCRs) to generate complex quinoline-benzimidazole hybrids in a single pot, expanding accessible chemical space for dual-pathology inhibitors [6]. This versatility positions (6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate as an enduring cornerstone in kinase-focused drug discovery.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5